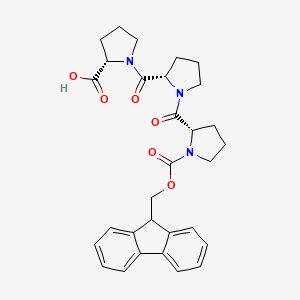

Fmoc-Pro-Pro-Pro-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDDNDUWEXGYKC-GSDHBNRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Strategic-Role of Fmoc-Pro-Pro-Pro-OH in Peptide Chemistry

Abstract

Fmoc-Pro-Pro-Pro-OH, a tripeptide building block, holds a pivotal position in modern peptide chemistry and drug development. Its intrinsic ability to induce rigid, extended polyproline II (PPII) helical structures makes it an invaluable tool for rationally designing peptides with specific conformational properties. This guide provides an in-depth analysis of the multifaceted roles of Fmoc-Pro-Pro-Pro-OH, from its fundamental application in mimicking protein secondary structures to its sophisticated use as a rigid linker in peptide-drug conjugates. We will explore the causality behind its synthetic utility, provide field-proven experimental protocols, and discuss its impact on creating peptides that modulate complex biological interactions.

Introduction: The Significance of the Proline-Rich Motif

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which is bonded to the backbone nitrogen. This structural constraint restricts the peptide backbone's flexibility and disfavors the formation of common secondary structures like α-helices and β-sheets.[1][2] Instead, sequences rich in proline residues, particularly the Pro-Pro-Pro motif, readily adopt a specific, left-handed helical conformation known as the polyproline II (PPII) helix.[2][3]

The PPII helix is not merely a structural curiosity; it is a crucial recognition motif in a vast array of biological processes.[3] These extended, rigid structures are frequently found on the surfaces of proteins and mediate critical protein-protein interactions, particularly with SH3 (Src homology 3) domains, which are key players in cellular signal transduction.[2][3][4]

Fmoc-Pro-Pro-Pro-OH is a pre-formed, N-terminally protected tripeptide of L-proline. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making this building block perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols.[5][6] By incorporating Fmoc-Pro-Pro-Pro-OH as a single unit, peptide chemists can efficiently introduce a stable PPII helical motif into a synthetic peptide, bypassing the potential challenges of stepwise proline couplings.[7][8]

Table 1: Physicochemical Properties of Fmoc-Pro-Pro-Pro-OH

| Property | Value | Source |

| CAS Number | 129223-22-9 | [5] |

| Molecular Formula | C₂₅H₂₆N₂O₅ | [5] |

| Molecular Weight | 434.49 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | ≥ 98% | [5] |

| Storage | 0 - 8 °C | [5] |

Core Applications in Peptide Chemistry

The unique structural properties of the tri-proline motif, made readily accessible through Fmoc-Pro-Pro-Pro-OH, have led to its widespread use in several key areas of peptide science.

Induction and Stabilization of Polyproline II (PPII) Helices

The primary role of Fmoc-Pro-Pro-Pro-OH is to serve as a potent initiator and stabilizer of the PPII conformation. The PPII helix is an extended, left-handed helix with approximately three residues per turn.[2] Unlike the α-helix, it is not stabilized by internal hydrogen bonds but rather by favorable interactions with the solvent and the inherent conformational preferences of the proline ring.[9][10] The incorporation of a Pro-Pro-Pro sequence provides a rigid, conformationally pre-organized segment that encourages the propagation of the PPII structure along the peptide chain.[1] This is critical for synthesizing peptides intended to mimic the native structure of proline-rich domains in proteins.[3]

A Rigid Linker in Bioactive Conjugates

In the design of complex biomolecules like peptide-drug conjugates (PDCs), the linker connecting the peptide (the targeting moiety) to the payload (the drug) is a critical determinant of efficacy.[11] A linker must provide adequate spatial separation to prevent the drug from interfering with the peptide's ability to bind its target.[11] The Pro-Pro-Pro motif, introduced via Fmoc-Pro-Pro-Pro-OH, serves as an excellent rigid, non-cleavable linker.[11] Its extended, rod-like PPII structure ensures that the peptide and the drug are held at a defined distance, preserving the biological activity of both components.[11][12] Furthermore, the peptide bonds between proline residues are resistant to enzymatic degradation, enhancing the stability of the conjugate in biological systems.[11]

Probing Protein-Protein Interactions: SH3 Domains

Src homology 3 (SH3) domains are protein modules that recognize and bind to proline-rich sequences, typically those that can adopt a PPII helical conformation.[3][4] These interactions are fundamental to cell signaling, regulating processes from cell growth to cytoskeletal arrangement.[3] Synthetic peptides containing the Pro-Pro-Pro motif are indispensable tools for studying these interactions. By incorporating Fmoc-Pro-Pro-Pro-OH, researchers can create high-affinity ligands for specific SH3 domains.[4][13] These synthetic peptides can be used to:

-

Elucidate the binding specificity of different SH3 domains.

-

Act as competitive inhibitors to block specific signaling pathways.

-

Serve as a basis for designing peptidomimetic drugs that target SH3-mediated diseases.[4]

Experimental Protocols & Methodologies

The following section provides a detailed, field-proven protocol for the synthesis of a model peptide containing a Pro-Pro-Pro motif using Fmoc chemistry.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide containing the Pro-Pro-Pro sequence follows the general principles of Fmoc-SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Synthesis of Ac-Ala-Pro-Pro-Pro-Gly-NH₂

This protocol describes the manual synthesis on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-Gly-OH, Fmoc-Pro-Pro-Pro-OH, Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Weigh 200 mg of Rink Amide MBHA resin (0.1 mmol) into a fritted syringe.

-

Swell the resin in DMF for 30 minutes.

-

-

Fmoc-Gly-OH Coupling:

-

Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 3 minutes, drain. Repeat with a fresh 2 mL portion for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL).

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH (4 eq., 0.4 mmol), Oxyma Pure (4 eq., 0.4 mmol) in DMF. Add DIC (4 eq., 0.4 mmol). Pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3 x 2 mL). A Kaiser test should be negative (colorless/yellow beads).

-

-

Fmoc-Pro-Pro-Pro-OH Coupling:

-

Fmoc Deprotection: Perform as described in step 2.

-

Washing: Perform as described in step 2.

-

Activation: Dissolve Fmoc-Pro-Pro-Pro-OH (2 eq., 0.2 mmol), Oxyma Pure (2 eq., 0.2 mmol) in DMF. Add DIC (2 eq., 0.2 mmol). Pre-activate for 2 minutes. Causality: Using a reduced equivalency for this larger building block is often sufficient and more cost-effective. The coupling of proline-containing units can be sterically hindered, but the pre-formed tripeptide often couples efficiently.[7][14]

-

Coupling: Add the activated solution to the resin. Agitate for 2-4 hours. Expert Insight: Proline couplings can be sluggish. Allow for a longer reaction time or perform a double coupling if necessary.

-

Washing: Wash the resin with DMF (3 x 2 mL).

-

-

Fmoc-Ala-OH Coupling and Acetylation:

-

Couple Fmoc-Ala-OH following the procedure in step 2.

-

After the final Fmoc deprotection and washing, add a solution of Acetic Anhydride/DIPEA/DMF (1:2:3 ratio, 2 mL) to the resin and agitate for 30 minutes to cap the N-terminus.

-

Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL), then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Add 2 mL of the cleavage cocktail to the dry resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the solution into a cold 50 mL centrifuge tube.

-

Precipitate the crude peptide by adding ~15 mL of cold diethyl ether.

-

Centrifuge, decant the ether, and wash the peptide pellet twice with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the collected fractions by liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF.

-

Data Analysis and Structural Validation

Purity and Identity Confirmation

Table 2: Expected Mass Spectrometry Data for Ac-Ala-Pro-Pro-Pro-Gly-NH₂

| Species | Formula | Calculated Monoisotopic Mass (m/z) | Observed (Example) |

| [M+H]⁺ | C₂₂H₃₄N₆O₆ | 494.25 | 494.3 |

| [M+Na]⁺ | C₂₂H₃₃N₆NaO₆ | 517.23 | 517.2 |

RP-HPLC analysis should show a major peak corresponding to the desired peptide, with purity typically exceeding 95% after purification.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the primary technique used to confirm the presence of a PPII helix.[15][16] Unlike α-helices, which have a characteristic spectrum with negative bands around 222 nm and 208 nm, the PPII conformation has a distinct signature.

The presence of this spectral signature in a peptide containing a Pro-Pro-Pro motif provides strong evidence for the adoption of the intended PPII helical structure.[16][17]

Caption: A PPII helix binding to the conserved pocket of an SH3 domain.

Conclusion

Fmoc-Pro-Pro-Pro-OH is more than just a protected tripeptide; it is a strategic tool for imparting specific, predictable, and functionally critical secondary structure into synthetic peptides. Its use streamlines the synthesis of challenging proline-rich sequences and provides a reliable method for inducing the biologically crucial PPII helical conformation. For researchers and drug developers, this building block offers a direct route to creating sophisticated molecular probes, high-affinity ligands for SH3 domains, and structurally defined linkers for advanced bioconjugates, solidifying its essential role in modern peptide chemistry.

References

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.[Link]

-

Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.[Link]

-

Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. National Institutes of Health.[Link]

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.[Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.[Link]

-

Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. PubMed.[Link]

-

SH3 domains and drug design: ligands, structure, and biological function. PubMed.[Link]

- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

Polyproline-II helix in proteins: structure and function. PubMed.[Link]

-

Rigid Linkers for Bioactive Peptides. National Institutes of Health.[Link]

-

The structure of ‘unstructured’ regions in peptides and proteins: Role of the polyproline II helix in protein folding and recognition. ResearchGate.[Link]

-

Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning. RSC Publishing.[Link]

-

Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI.[Link]

-

Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.[Link]

-

Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. ResearchGate.[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

-

Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers.[Link]

-

Architectonic Principles of Polyproline II Helix Bundle Protein Domains. bioRxiv.[Link]

-

Rational Design of Specific High-Affinity Peptide Ligands for the Abl-SH3 Domain. PubMed.[Link]

-

Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.[Link]

-

Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers. ResearchGate.[Link]

-

Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. ACS Publications.[Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

-

Polyproline helix. Wikipedia.[Link]

-

Fmoc-Based Synthesis of Peptide-α Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications.[Link]

-

Solution Structure and Ligand-Binding Site of the SH3 Domain of the p85 Alpha Subunit of Phosphatidylinositol 3-kinase. PubMed.[Link]

-

A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity. ACS Publications.[Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central.[Link]

-

Thermodynamics of binding to SH3 domains: the energetic impact of polyproline II (PII) helix formation. PubMed.[Link]

Sources

- 1. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Polyproline-II helix in proteins: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SH3 domains and drug design: ligands, structure, and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chempep.com [chempep.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Polyproline helix - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design of specific high-affinity peptide ligands for the Abl-SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00945A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Function of Fmoc-Pro-Pro-Pro-OH

This guide provides a comprehensive technical overview of Nα-fluorenylmethyloxycarbonyl-L-prolyl-L-prolyl-L-proline (Fmoc-Pro-Pro-Pro-OH), a proline-rich tripeptide derivative of significant interest in peptide chemistry, drug development, and materials science. We will delve into its unique structural attributes, functional implications, synthesis, purification, and diverse applications, offering field-proven insights for researchers and scientists.

The Architectural Significance of Fmoc-Pro-Pro-Pro-OH

Fmoc-Pro-Pro-Pro-OH is a meticulously designed molecule that combines the advantageous properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the distinct structural characteristics of a tri-proline sequence.

The Role of the Fmoc Protecting Group

The N-terminal Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its defining feature is its lability under mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] This allows for the selective deprotection of the N-terminal amine, enabling the stepwise elongation of the peptide chain without compromising the integrity of acid-labile side-chain protecting groups.[3] The bulky, aromatic nature of the fluorenyl group also imparts favorable solubility characteristics to the growing peptide chain in organic solvents used during synthesis.

The Tri-Proline Motif and the Polyproline II Helix

The sequence of three consecutive proline residues is not merely a peptide backbone; it is a conformationally constrained motif that strongly predisposes the peptide to adopt a specific secondary structure known as a polyproline II (PPII) helix.[4] The PPII helix is a left-handed helix characterized by all-trans peptide bonds and specific backbone dihedral angles (φ ≈ -75°, ψ ≈ +145°).[4] This structure is more extended than the more common α-helix and is a key structural element in many proteins, including collagen.[4] The rigidity and defined spatial orientation of the PPII helix are central to the functional applications of Fmoc-Pro-Pro-Pro-OH.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Fmoc-Pro-Pro-Pro-OH is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆N₂O₅ | [5] |

| Molecular Weight | 434.49 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 188 - 190 °C | [5] |

| Optical Rotation | [α]²⁰D = -62 ± 2° (c=1 in DMF) | [5] |

| Solubility | Soluble in DMF, NMP, DMSO, and other polar organic solvents. | [3][6] |

| Purity (Typical) | ≥ 98% (HPLC) | [5] |

Synthesis of Fmoc-Pro-Pro-Pro-OH: A Step-by-Step Protocol

The synthesis of Fmoc-Pro-Pro-Pro-OH is typically achieved through stepwise solid-phase peptide synthesis (SPPS). The following is a representative protocol based on established Fmoc chemistry.

Materials and Reagents

-

Fmoc-Pro-OH

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or a suitable alternative coupling agent

-

Piperidine

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Synthesis Workflow

Figure 1: Stepwise Solid-Phase Synthesis of Fmoc-Pro-Pro-Pro-OH.

Detailed Protocol

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1-2 hours.

-

Loading of the First Proline Residue:

-

Dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading) and DIC (2 equivalents) in DMF.

-

Add the solution to the swollen resin and shake for 2-4 hours at room temperature.

-

Cap any unreacted sites with a solution of methanol in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Coupling of the Second Proline Residue:

-

Pre-activate Fmoc-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 1-2 minutes.[2]

-

Add the activated amino acid solution to the resin and shake for 1-2 hours. A double coupling is often recommended for proline to ensure high efficiency.[2]

-

Monitor the coupling reaction using a qualitative test like the Kaiser test (note: proline gives a characteristic reddish-brown color, not the typical blue).[3]

-

Wash the resin thoroughly with DMF.

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the third proline residue.

-

Cleavage from the Resin:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 1-2 hours.

-

Filter the resin and collect the filtrate containing the crude product.

-

Precipitate the crude product in cold diethyl ether.

-

-

Purification: Purify the crude Fmoc-Pro-Pro-Pro-OH by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Ensuring the purity and verifying the identity of Fmoc-Pro-Pro-Pro-OH is critical for its successful application.

Purification by RP-HPLC

RP-HPLC is the standard method for purifying peptides and their derivatives.[7] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The hydrophobic Fmoc group allows for strong retention on the stationary phase, facilitating excellent separation from more polar impurities.

Characterization

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which is typically expected to be ≥98%.[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 435.19.

Functional Applications of Fmoc-Pro-Pro-Pro-OH

The unique structural features of Fmoc-Pro-Pro-Pro-OH make it a valuable building block in several advanced applications.

Rigid Linkers in Drug Conjugates

The well-defined, extended conformation of the tri-proline motif makes it an excellent candidate for use as a rigid linker in bioconjugates, such as peptide-drug conjugates (PDCs). This rigidity helps to maintain a specific distance between the targeting moiety (e.g., a peptide or antibody) and the payload (e.g., a cytotoxic drug), which can be crucial for preserving the biological activity of both components.

Figure 2: Role of Fmoc-Pro-Pro-Pro as a rigid linker in a drug conjugate.

Collagen Mimetic Peptides

The inherent tendency of the Pro-Pro-Pro sequence to form a PPII helix makes it a fundamental building block in the design of collagen mimetic peptides.[4] These synthetic peptides can self-assemble into triple-helical structures that mimic the native structure of collagen, the most abundant protein in the extracellular matrix. Such collagen mimetics are being explored for applications in tissue engineering, wound healing, and as biomaterials.

Self-Assembling Hydrogels for Drug Delivery and Tissue Engineering

The Fmoc group, with its planar aromatic structure, can induce the self-assembly of peptides into nanofibers through π-π stacking interactions. When combined with the proline-rich sequence, Fmoc-Pro-Pro-Pro-OH can self-assemble into hydrogels. These hydrogels can encapsulate therapeutic agents for controlled release or serve as scaffolds for cell culture and tissue regeneration. The mechanical properties of these hydrogels can be tuned by modifying the peptide sequence and concentration.

Conclusion

Fmoc-Pro-Pro-Pro-OH is a highly valuable and versatile building block for researchers in peptide chemistry, drug development, and materials science. Its well-defined structural properties, stemming from the combination of the Fmoc protecting group and the conformationally rigid tri-proline motif, enable a wide range of applications. A thorough understanding of its synthesis, purification, and characterization is paramount to harnessing its full potential in creating novel therapeutics and advanced biomaterials.

References

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Aapptec Peptides. Fmoc-Pro-OH; CAS 71989-31-6. Available at: [Link]

-

BioCrick. Fmoc-Pro-OH | CAS:71989-31-6 | High Purity | Manufacturer. Available at: [Link]

-

Wikipedia. Polyproline helix. Available at: [Link]

-

Royal Society of Chemistry. Supporting information A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strate. Available at: [Link]

-

PubChem. Fmoc-Pro-OH. Available at: [Link]

-

PubMed Central. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]

-

ResearchGate. Self-Assembled Fmoc-Peptides as a Platform for the Formation of Nanostructures and Hydrogels. Available at: [Link]

-

PubMed Central. Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study. Available at: [Link]

-

ResearchGate. The structure of ‘unstructured’ regions in peptides and proteins: Role of the polyproline II helix in protein folding and recognition. Available at: [Link]

-

iChemical. FMOC-L-Proline, CAS No. 71989-31-6. Available at: [Link]

-

PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Available at: [Link]

-

PubMed. Self-Assembled Peptide-Based Hydrogels as Scaffolds for Proliferation and Multi-Differentiation of Mesenchymal Stem Cells. Available at: [Link]

-

SpringerLink. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Available at: [Link]

-

Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

-

PubMed Central. Self-Assembled Peptide Nanostructures for ECM Biomimicry. Available at: [Link]

-

National Institutes of Health. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Available at: [Link]

-

Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-Pro-OH | CAS:71989-31-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. FMOC-L-Proline, CAS No. 71989-31-6 - iChemical [ichemical.com]

- 7. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc-Trp-OH | CAS No. 35737-15-6 | | SynZeal [synzeal.com]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Pro-Pro-Pro-OH

Introduction: The Structural Significance of Proline-Rich Motifs

In the landscape of peptide chemistry and drug development, proline-rich motifs (PRMs) represent a unique and functionally significant class of structures. The proline residue, with its distinctive cyclic side chain that incorporates the backbone amide nitrogen, imposes significant conformational constraints on the peptide backbone. This rigidity is fundamental to the formation of stable secondary structures, most notably the polyproline II (PPII) helix. The PPII helix, a left-handed helical structure, is not merely a curiosity; it is a critical mediator of protein-protein interactions, serving as a recognition motif in countless signaling pathways.[1][2]

Fmoc-Pro-Pro-Pro-OH, a tripeptide building block, is instrumental for the synthetic chemist aiming to construct these structurally defined PRMs. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a robust, base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS).[3][4] A comprehensive understanding of the physicochemical properties of this reagent is not an academic exercise; it is a prerequisite for its effective use in synthesis, purification, and characterization workflows, ultimately impacting the success of complex peptide and peptidomimetic drug discovery programs.[5] This guide provides a detailed examination of these properties, grounded in experimental data and established chemical principles.

Section 1: Core Physicochemical Characteristics

The fundamental properties of Fmoc-Pro-Pro-Pro-OH dictate its handling, storage, and application. These characteristics are summarized below and discussed in detail.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₆N₂O₅ | [3][6] |

| Molecular Weight | 434.49 g/mol | [3][6] |

| CAS Number | 129223-22-9 | [3][6][7] |

| Appearance | White to off-white solid powder | [3][7] |

| Melting Point | 188 - 190 °C | [3] |

| Optical Rotation | [α]²⁰/D = -62 ± 2° (c=1 in DMF) | [3] |

| Predicted pKa | ~3.51 (Terminal Carboxylic Acid) | [8] |

Molecular Structure and Mass

The structure consists of a tri-proline peptide sequence, with the N-terminus protected by an Fmoc group and a free carboxylic acid at the C-terminus. The precise molecular weight is foundational for all stoichiometric calculations in synthesis and for confirmation by mass spectrometry.

Solubility Profile

The solubility of a peptide building block is paramount for achieving homogeneous reaction conditions during synthesis.

-

High Solubility: Fmoc-Pro-Pro-Pro-OH exhibits excellent solubility in polar aprotic solvents commonly used in peptide synthesis. These include:

Causality: The polarity of the peptide backbone and the C-terminal carboxylate, combined with the large, polarizable Fmoc group, facilitates strong dipole-dipole interactions with these solvents. For DMSO, solubility can be enhanced with gentle warming or sonication.[7]

-

Limited Solubility: The compound has poor solubility in non-polar solvents (e.g., hexanes, diethyl ether) and limited solubility in polar protic solvents like water and methanol at neutral pH.[10]

Causality: The large, hydrophobic Fmoc group dominates the molecule's character, precluding effective solvation by water. While soluble in methanol, its utility as a reaction solvent is limited.

Thermal and Optical Properties

A sharp melting point of 188-190°C is a key indicator of high purity.[3] Broad or depressed melting ranges typically suggest the presence of impurities or residual solvent.

The specific optical rotation is a measure of the compound's chirality and is a critical quality control parameter to ensure enantiomeric purity. The negative value ([α] = -62°) confirms the presence of the L-proline enantiomers.[3]

Acidity (pKa)

-

Activation Chemistry: The carboxylate must be deprotonated to initiate nucleophilic attack during the activation step (e.g., with HBTU/DIC) of peptide coupling. The choice of base (e.g., DIPEA) must be sufficient to achieve this.

-

Purification: During reverse-phase HPLC, operating at a pH below the pKa (e.g., using 0.1% TFA, pH ~2) ensures the carboxyl group is protonated, which increases retention time and improves peak shape.

Section 2: Spectroscopic & Structural Characterization

Spectroscopic analysis provides a fingerprint for identity confirmation and structural elucidation. The unique structure of Fmoc-Pro-Pro-Pro-OH gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive spectrum for the tripeptide is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on its constituent parts.

-

¹H NMR:

-

Aromatic Region (7.0-8.0 ppm): Eight protons originating from the fluorenyl moiety of the Fmoc group will be visible as a series of complex multiplets.

-

Fmoc Aliphatic Region (4.2-4.5 ppm): The CH and CH₂ protons of the fluorenyl group will appear in this region, often coupled to each other.

-

Proline Backbone (1.8-4.0 ppm): The α-CH, β-CH₂, γ-CH₂, and δ-CH₂ protons of the three proline rings will create a highly complex and overlapping set of signals. The complexity is compounded by the presence of cis-trans isomers around the X-Pro peptide bonds, which are known to interconvert slowly on the NMR timescale, often leading to peak broadening or duplication.[11]

-

-

¹³C NMR:

-

Carbonyl Region (170-175 ppm): Signals for the three amide carbonyls and the C-terminal carboxylic acid carbonyl will be present.

-

Aromatic Region (120-145 ppm): Characteristic signals for the carbons of the Fmoc group will dominate this region.

-

Aliphatic Region (25-70 ppm): This region will contain signals for the Fmoc CH and CH₂, and the α, β, γ, and δ carbons of the three proline rings.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive technique for confirming the molecular weight.

-

Expected Mass: The calculated monoisotopic mass is 434.1842 Da .

-

Observed Ions: In positive ion mode, the primary species observed would be [M+H]⁺ at m/z 435.19, [M+Na]⁺ at m/z 457.17, and [M+K]⁺ at m/z 473.14.

-

Fragmentation: In tandem MS (MS/MS), predictable fragmentation occurs. Key fragments would include the loss of the Fmoc group (a neutral loss of 222.07 Da) and the generation of b- and y-ions corresponding to cleavage along the Pro-Pro-Pro backbone.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for probing the secondary structure of peptides in solution. Proline-rich sequences are well-known to adopt a PPII helical conformation.[12]

-

Expected Signature: In a suitable solvent (e.g., aqueous buffer or trifluoroethanol), a solution of Fmoc-Pro-Pro-Pro-OH is expected to exhibit the characteristic CD spectrum of a PPII helix:

This intrinsic propensity to form a defined secondary structure is the primary reason for its use in designing peptides for specific molecular recognition tasks.

Section 3: Experimental Protocols for Analysis

The following protocols provide standardized, field-proven methods for the analysis and purification of Fmoc-Pro-Pro-Pro-OH.

Protocol 1: Analytical Reverse-Phase HPLC (RP-HPLC)

This method is used to assess the purity of the material.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Gradient: 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm (for peptide bonds) and 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve ~1 mg of the peptide in 1 mL of 50:50 Acetonitrile:Water. Inject 10 µL.

-

Expert Rationale: The use of TFA as an ion-pairing agent is critical. It protonates the C-terminal carboxylate and any free amines, minimizing secondary interactions with the silica backbone of the column and resulting in sharper, more symmetrical peaks.[15] Monitoring at dual wavelengths provides an orthogonal check on peak purity.

Diagram 1: RP-HPLC Purification Workflow A generalized workflow for the purification of a crude peptide synthesized using Fmoc-Pro-Pro-Pro-OH.

Protocol 2: Solubility Assessment

This protocol provides a practical method for estimating solubility in a given solvent.

-

Preparation: Add 1 mg of Fmoc-Pro-Pro-Pro-OH to a clear 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., DMF, water, dichloromethane).

-

Mixing: Vortex the tube vigorously for 30 seconds.

-

Observation: Visually inspect for undissolved solid material against a dark background.

-

Iteration (if soluble): If fully dissolved, the solubility is >10 mg/mL. The test can be repeated with a larger mass of solid to refine the value.

-

Iteration (if insoluble): If solid remains, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. If it dissolves, the solubility is ~5 mg/mL. Continue this process until the solid dissolves to estimate the solubility limit.

-

Enhancement: For sparingly soluble systems, gentle warming (to 37°C) or brief sonication can be applied to overcome kinetic barriers to dissolution.

-

Self-Validation: This protocol is inherently self-validating through direct observation. It is crucial to use high-purity solvents, as contaminants (especially water in aprotic solvents) can significantly alter solubility.[7]

Section 4: Implications in Synthesis & Drug Design

A thorough grasp of these physicochemical properties directly translates into more efficient and successful peptide synthesis and design.

-

Synthesis Strategy: The high solubility in DMF/NMP makes Fmoc-Pro-Pro-Pro-OH ideal for automated SPPS. However, the aggregation potential of proline-rich sequences is a known challenge. Understanding the solubility limits helps in optimizing coupling concentrations to prevent on-resin aggregation, which can lead to truncated or deletion sequences.

-

Purification Strategy: The hydrophobicity imparted by the Fmoc group and the tri-proline sequence means that a relatively high concentration of organic solvent (acetonitrile) will be required for elution from a C18 column. This knowledge allows for the design of efficient HPLC gradients that effectively separate the target peptide from more polar (e.g., uncapped sequences) or less polar (e.g., protecting group by-products) impurities.[15][16]

-

Structural Design: The intrinsic tendency of the Pro-Pro-Pro sequence to adopt a PPII helix is its most powerful feature.[17][18] This allows researchers to use it as a rigid "scaffold" or "spacer" in more complex peptidomimetics. By locking a specific region of a molecule into a defined conformation, it's possible to enhance binding affinity and specificity to a biological target, a core principle in rational drug design.[19]

Diagram 2: Structure-Property Relationships A diagram illustrating how the molecular components of Fmoc-Pro-Pro-Pro-OH influence its key properties.

Conclusion

Fmoc-Pro-Pro-Pro-OH is more than a simple reagent; it is a sophisticated building block for engineering molecular structure. Its physicochemical properties—from its well-defined melting point and solubility profile to its characteristic spectroscopic signatures and inherent structural bias—are all critical pieces of information for the researcher. By leveraging this knowledge, scientists in both academic and industrial settings can streamline synthetic workflows, ensure the quality and integrity of their target molecules, and accelerate the design and development of novel peptide-based therapeutics.

References

-

PubChem. (n.d.). Fmoc-Pro-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Fmoc-Pro-Pro-OH. Retrieved from [Link]

-

PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

-

BioCrick. (n.d.). Fmoc-Pro-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Pro-OH. Retrieved from [Link]

- Google Patents. (2020). WO2020144111A1 - HPLC free purification of peptides by the use of new capping and capture reagents.

- Sharma, R., & Kumar, V. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.

-

Rucker, A. L., & Klevit, R. E. (n.d.). Circular dichroism spectra of proline-containing peptides. ResearchGate. Retrieved from [Link]

- Zwick, C. R., et al. (2022). A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity. The Journal of Organic Chemistry.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Foda, Z. H., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics.

- Chebrek, R., et al. (2014). PolyprOnline: polyproline helix II and secondary structure assignment database. Nucleic Acids Research, 43(D1), D329-D333.

- Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research.

- Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(1), 32-37.

-

ResearchGate. (n.d.). Circular dichroism spectra reveal the effect of peptide hydrophobicity and proline position on secondary structure. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Watkins, A. M., et al. (2014). Tunable Control of Polyproline Helix (PPII) Structure via Aromatic Electronic Effects. Journal of the American Chemical Society.

- Vila, J. A., et al. (2009). Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study. Journal of Physical Chemistry B.

- Nowick, J. S. (n.d.).

- Serrano, R. L., et al. (2018). Residue-Specific Conformational Heterogeneity of Proline-Rich Sequences Uncovered via Infrared Spectroscopy. Analytical Chemistry.

Sources

- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PolyprOnline: polyproline helix II and secondary structure assignment database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajpamc.com [ajpamc.com]

- 6. N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | C25H26N2O5 | CID 11133845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fmoc-Pro-Pro-OH | 129223-22-9 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Application of Proline-Rich Peptides: A Technical Guide to Fmoc-Pro-Pro-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for understanding the core characteristics, synthesis, and applications of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected tripeptide, Fmoc-Pro-Pro-Pro-OH. Proline-rich sequences are of significant interest in drug development and biomaterial science due to their unique structural properties and biological activities. This guide will provide the foundational knowledge and practical insights necessary for the effective utilization of Fmoc-Pro-Pro-Pro-OH in your research endeavors.

Core Molecular Identifiers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Pro-OH | 71989-31-6 | C₂₀H₁₉NO₄ | 337.37[1][2] |

| Fmoc-Pro-Pro-OH | 129223-22-9 | C₂₅H₂₆N₂O₅ | 434.49[3] |

| Fmoc-Pro-Pro-Pro-OH | Not readily available | C₃₀H₃₃N₃O₆ | 531.61 (Calculated) |

The Significance of Proline-Rich Peptides

Proline, with its unique cyclic side chain, imparts significant conformational rigidity to a peptide backbone. This structural constraint is a key determinant of the biological function of proline-rich peptides (PRPs). PRPs are a diverse class of molecules with a wide array of biological activities, including antimicrobial, immunomodulatory, and cell-penetrating properties.

Their mechanism of action is often distinct from that of other antimicrobial peptides. Instead of disrupting cell membranes, many PRPs are actively transported into bacterial cells where they can interfere with essential intracellular processes. This targeted approach can lead to a more specific and less toxic antimicrobial effect.

Synthesis of Fmoc-Pro-Pro-Pro-OH: A Step-by-Step Workflow

The synthesis of Fmoc-Pro-Pro-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support.

Here is a generalized workflow for the synthesis of Fmoc-Pro-Pro-Pro-OH:

-

Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker that is stable to the conditions of Fmoc deprotection but can be cleaved under acidic conditions to release the final peptide.

-

First Proline Coupling: The C-terminal proline residue is coupled to the resin. This is achieved by activating the carboxylic acid of Fmoc-Pro-OH with a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), and allowing it to react with the functional groups on the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound proline is removed by treatment with a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling reaction.

-

Second and Third Proline Coupling: The second and third proline residues are coupled sequentially by repeating the coupling and deprotection steps. In each step, an excess of Fmoc-Pro-OH and coupling reagents are used to ensure the reaction goes to completion.

-

Final Deprotection: After the final proline residue has been coupled, the terminal Fmoc group is removed.

-

Cleavage from Resin: The tripeptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Purification and Characterization: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Key Considerations in the Synthesis and Handling

The synthesis of proline-rich peptides can present unique challenges. The steric hindrance of the proline side chain can lead to slower and less efficient coupling reactions. Therefore, it is often necessary to use more potent coupling reagents and longer reaction times to ensure complete acylation.

Furthermore, the repetitive proline sequence can promote the formation of secondary structures, such as polyproline helices, which can lead to aggregation and incomplete reactions. Careful selection of solvents and reaction conditions is crucial to minimize these issues.

Once synthesized, Fmoc-Pro-Pro-Pro-OH should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is recommended to keep the compound at -20°C.

Applications in Research and Development

The unique structural and biological properties of proline-rich peptides make them attractive candidates for a variety of applications in drug development and beyond.

-

Antimicrobial Drug Discovery: The ability of PRPs to target intracellular bacterial processes makes them a promising class of novel antibiotics that could be effective against drug-resistant strains.

-

Cell-Penetrating Peptides: The efficient cellular uptake of some PRPs has led to their investigation as drug delivery vectors to transport therapeutic cargo into cells.

-

Immunomodulation: Some PRPs have been shown to modulate the immune response, suggesting their potential use in the treatment of inflammatory and autoimmune diseases.

-

Biomaterials: The rigid and stable structure of proline-rich sequences makes them useful building blocks for the design of novel biomaterials with defined three-dimensional structures.

Conclusion

Fmoc-Pro-Pro-Pro-OH is a valuable building block for the synthesis of proline-rich peptides for a wide range of research and development applications. A thorough understanding of its chemical properties, a robust synthetic strategy, and careful handling are essential for its successful utilization. The unique biological activities of proline-rich peptides continue to be an exciting area of research, with the potential to yield novel therapeutics and advanced biomaterials.

References

-

PubChem. N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline. Available at: [Link].

-

Aapptec Peptides. Fmoc-Pro-OH; CAS 71989-31-6. Available at: [Link].

-

Activotec. Fmoc-Pro-OH - CAS# 71989-31-6. Available at: [Link].

Sources

An In-depth Technical Guide to Fmoc-Pro-Pro-Pro-OH: A Powerful Tool for Engineering Peptide Secondary Structure

Abstract

In the intricate world of peptide science and drug development, the ability to precisely control the three-dimensional structure of a peptide is paramount. The secondary structure dictates a peptide's function, its interaction with biological targets, and its overall stability. Among the various tools available to peptide chemists, Fmoc-Pro-Pro-Pro-OH stands out as a critical building block for inducing a specific and highly influential secondary structure: the polyproline II (PPII) helix. This guide provides a comprehensive technical overview of Fmoc-Pro-Pro-Pro-OH, delving into the fundamental properties of proline, the unique characteristics of polyproline helices, and the practical application of this tripeptide in solid-phase peptide synthesis. We will explore the causality behind its structural influence and provide detailed experimental protocols for the synthesis and characterization of peptides containing this motif, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fmoc-Pro-Pro-Pro-OH

Fmoc-Pro-Pro-Pro-OH is a protected tripeptide composed of three consecutive L-proline residues, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This compound is a cornerstone in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a method that has become the gold standard for creating custom peptides.[2][3] The Fmoc group provides a stable, yet readily cleavable, protecting strategy, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[4]

The true value of Fmoc-Pro-Pro-Pro-OH, however, lies not just in its utility in synthesis, but in the profound structural impact of its core Pro-Pro-Pro sequence. Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which locks the backbone dihedral angle (φ) and restricts conformational freedom.[5] When multiple prolines are placed in sequence, they cooperatively enforce a specific, rigid, and extended helical conformation known as the polyproline II (PPII) helix.[6] This makes Fmoc-Pro-Pro-Pro-OH an essential reagent for scientists aiming to introduce structural rigidity, modulate protein-protein interactions, or design novel biomaterials.[1][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Fmoc-Pro-Pro-Pro-OH is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 129223-22-9 | [1] |

| Molecular Formula | C25H26N2O5 | [1][7][8] |

| Molecular Weight | 434.49 g/mol | [1][8][9] |

| Appearance | White to off-white powder/solid | [1][8] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 188 - 190 °C | [1] |

| Storage | 0 - 8 °C | [1] |

The Structural Biology of Proline and Polyproline Helices

The impact of the Pro-Pro-Pro motif stems directly from the unique stereochemistry of the proline residue. Unlike other amino acids, proline's side chain is a pyrrolidine ring that incorporates the backbone amide nitrogen.[10] This has two major consequences:

-

Restricted Backbone Torsion: The cyclic structure constrains the phi (φ) backbone dihedral angle to approximately -60° to -75°, significantly reducing the conformational space available to the peptide backbone.[11]

-

Cis-Trans Isomerization: The X-Pro peptide bond can adopt both cis and trans conformations with a relatively small energy difference, a phenomenon much rarer in other peptide bonds.[11] This isomerization can be a slow process and is often a rate-limiting step in protein folding.

These properties make proline a potent "structure-breaker" for α-helices and β-sheets but a powerful "structure-maker" for polyproline helices.

Polyproline I (PPI) vs. Polyproline II (PPII) Helices

Oligomeric proline sequences can form two distinct helical structures, differentiated primarily by the conformation of the peptide bonds.[11]

-

Polyproline I (PPI): A right-handed helix characterized by all cis peptide bonds. It is more compact and is typically observed in non-polar solvents.[11][12]

-

Polyproline II (PPII): A left-handed helix featuring all trans peptide bonds.[6] This conformation is more extended and is the predominant form in aqueous solutions.[12] The PPII helix is a significant secondary structure element found in numerous proteins, including collagen, and plays a crucial role in signaling and protein-protein interactions.[11][13]

| Parameter | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

| Handedness | Right-handed | Left-handed |

| Peptide Bond | All cis | All trans |

| Dihedral Angles (φ, ψ) | Approx. (-75°, 160°) | Approx. (-75°, 150°) |

| Residues per Turn | ~3.3 | 3.0 |

| Rise per Residue | ~1.9 Å | ~3.1 Å |

| Intra-helix H-bonds | None | None |

| Favored Solvent | Non-polar (e.g., n-propanol) | Polar (e.g., water) |

(Data compiled from multiple sources[6][11][12])

The PPII helix is notable for its lack of internal hydrogen bonding to stabilize the structure.[11] Its stability is thought to arise from a combination of steric effects from the rigid proline rings and favorable interactions with solvent molecules.[14] This open, extended structure makes it an ideal recognition motif for other proteins, particularly those containing SH3, WW, and EVH1 domains.[11][14]

Synthesis of Peptides Incorporating the Pro-Pro-Pro Motif

The standard method for synthesizing peptides containing the Pro-Pro-Pro sequence is Fmoc Solid-Phase Peptide Synthesis (SPPS). The use of the pre-formed Fmoc-Pro-Pro-Pro-OH building block is highly advantageous as it streamlines the synthesis and avoids potential difficulties and side reactions associated with the repetitive coupling of single Fmoc-Pro-OH residues.

Fmoc-SPPS Workflow

The synthesis is a cyclical process performed on an insoluble resin support. Each cycle adds one amino acid (or in this case, a tripeptide block) to the growing chain.

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: SPPS Coupling

This protocol outlines the manual coupling of Fmoc-Pro-Pro-Pro-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with free amine

-

Fmoc-Pro-Pro-Pro-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Hand coupling vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-Pro-Pro-Pro-OH (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Activation: Add DIPEA (6 equivalents) to the activation solution. The solution may change color. Allow the activation to proceed for 2-3 minutes. Causality: HBTU, in the presence of a base like DIPEA, converts the carboxylic acid of the tripeptide into a highly reactive acyl-O-benzotriazole ester, which is susceptible to nucleophilic attack by the resin's free amine.

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activated Fmoc-Pro-Pro-Pro-OH solution to the resin.

-

Agitation: Place the reaction vessel on a shaker and agitate at room temperature for 2-4 hours.

-

Monitoring the Coupling: To ensure the reaction is complete, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[15] Self-Validation: Since proline is a secondary amine, it does not yield the characteristic blue color with the Kaiser test.[15][16] Therefore, the test should be performed on the preceding, non-proline amino acid if possible. Alternatively, the Isatin test can be used to confirm the presence of a free N-terminal proline, which would indicate an incomplete coupling.[15][16]

-

Washing: Once the coupling is complete (indicated by a negative Kaiser test on the preceding residue), drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

-

Proceed to Next Step: The resin is now ready for the next Fmoc-deprotection cycle to continue chain elongation.[17]

Characterization of Pro-Pro-Pro Induced Secondary Structure

Confirming the presence and stability of the intended PPII helix is a critical step in the research and development process. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary biophysical techniques employed for this purpose.

Caption: Workflow for the structural characterization of PPII helices.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of peptides and proteins. The PPII conformation has a distinct CD spectrum that is markedly different from α-helices or β-sheets.[12]

Characteristic PPII Signature:

-

A strong negative band with a minimum around 206 nm.

-

A weak positive band with a maximum around 228 nm.

This signature is often used to identify unfolded or "disordered" proteins, as these states can have significant PPII content.[12][18]

Protocol: Acquiring a CD Spectrum

-

Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be between 20-50 µM. Ensure the buffer has low UV absorbance in the far-UV region.

-

Instrument Setup:

-

Use a quartz cuvette with a 1 mm path length.

-

Purge the instrument with nitrogen gas.

-

Set the wavelength scan range from 260 nm to 190 nm.

-

Set the data pitch to 0.5 nm, scan speed to 50 nm/min, and bandwidth to 1 nm.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the peptide sample.

-

Acquire at least three scans for both the baseline and the sample to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Average the multiple scans for the sample and the baseline.

-

Subtract the averaged baseline spectrum from the averaged sample spectrum.

-

Convert the resulting signal from millidegrees (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.

-

-

Analysis: Analyze the processed spectrum for the characteristic PPII signature bands at ~206 nm and ~228 nm.

Applications in Drug Development and Biomaterials

The ability to engineer a stable PPII helix using the Fmoc-Pro-Pro-Pro-OH building block has significant implications across various scientific disciplines.

-

Probing Protein-Protein Interactions: Since many signaling proteins use SH3 and other domains to recognize PPII helices, peptides containing the Pro-Pro-Pro motif can be used as inhibitors or probes to study and disrupt these interactions, which are often implicated in diseases like cancer and infectious diseases.[14][19]

-

Drug Design: The conformational rigidity imparted by the PPII helix can improve a peptide's metabolic stability and binding affinity, making it a valuable scaffold for designing peptide-based therapeutics.[19]

-

Biomaterials: The rigid, rod-like structure of polyproline helices makes them excellent "molecular rulers" for biophysical studies and as structural components in the design of novel hydrogels, scaffolds, and other self-assembling nanomaterials.[11]

-

Protein Folding Studies: Proline's unique properties play a crucial role in protein folding pathways. Peptides with Pro-Pro-Pro sequences can serve as model systems to study cis-trans isomerization and the prevention of protein aggregation.[5][20][21]

Conclusion

Fmoc-Pro-Pro-Pro-OH is far more than a simple synthetic reagent; it is a sophisticated molecular tool for the precise engineering of peptide secondary structure. By leveraging the inherent conformational preferences of proline, this building block provides a direct and reliable method for inducing a stable polyproline II helix. A comprehensive understanding of the underlying principles of proline stereochemistry, the distinct characteristics of polyproline helices, and the application of robust synthetic and analytical protocols enables researchers to harness the power of this motif. From dissecting complex biological signaling pathways to designing the next generation of peptide therapeutics and advanced biomaterials, Fmoc-Pro-Pro-Pro-OH will continue to be an indispensable component in the peptide scientist's toolkit.

References

-

Rucker, A. L., & Creamer, T. P. (2002). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Protein Science, 11(4), 980–985. Retrieved from [Link]

-

O'Brien, K., et al. (2020). Prediction of polyproline II secondary structure propensity in proteins. bioRxiv. Retrieved from [Link]

-

Pentelican, M., et al. (2019). Insight into polyproline II helical bundle stability in an antifreeze protein denatured state. Journal of Biological Chemistry, 294(46), 17338–17349. Retrieved from [Link]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Pro-OH; CAS 71989-31-6. Retrieved from [Link]

-

bionity.com. (n.d.). Polyproline helix. Retrieved from [Link]

-

Vila, J. A., et al. (2004). Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study. Biophysical Journal, 86(2), 749–762. Retrieved from [Link]

-

Ambiopharm. (2026). The Role of Fmoc-Pro-OH in Advanced Organic Synthesis & Custom Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4 Synthesis of Fmoc-protected proline-glutamic acid chimeras 14.... Retrieved from [Link]

-

Kumar, S., & Bansal, M. (2015). Structural and functional analyses of PolyProline-II helices in globular proteins. PubMed. Retrieved from [Link]

-

Samuel, D., Kumar, T. K. S., & Ganesh, G. (2001). The role of proline in the prevention of aggregation during protein folding in vitro. PubMed. Retrieved from [Link]

-

Sharma, M., & Kumar, A. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Judkins, J. C., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Retrieved from [Link]

-

Sreerama, N., & Woody, R. W. (2004). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyproline helix. Retrieved from [Link]

-

Kumar, S., & Bansal, M. (2016). Structural and Functional Analyses of PolyProline-II helices in Globular Proteins. bioRxiv. Retrieved from [Link]

-

Vass, E., et al. (2019). Remarkably high solvatochromism in the circular dichroism spectra of the polyproline-II conformation: limitations or new opportunities?. RSC Publishing. Retrieved from [Link]

-

Eyler, D. E., et al. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal. Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Lee, H., et al. (2020). Stabilization of Single Turn Polyproline II Helices via Macrocyclic Hydrocarbon Staples. Organic Letters. Retrieved from [Link]

-

University of Bologna. (2016). Factors Affecting the Stabilization of Polyproline II Helices in a Hydrophobic Environment. Retrieved from [Link]

-

PubMed. (2001). The role of proline in the prevention of aggregation during protein folding in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Circular dichroism spectra in UV range for polyproline peptides in.... Retrieved from [Link]

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

-

University of Nottingham. (n.d.). Circular and Linear Dichroism Spectroscopy of Proteins. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. nbinno.com [nbinno.com]

- 5. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyproline helix - Wikipedia [en.wikipedia.org]

- 7. Fmoc-Pro-Pro-OH | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fmoc-Pro-Pro-OH | Peptides 1 | CAS 129223-22-9 | Buy Fmoc-Pro-Pro-OH from Supplier InvivoChem [invivochem.com]

- 9. N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | C25H26N2O5 | CID 11133845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Proline - Wikipedia [en.wikipedia.org]

- 11. Polyproline_helix [bionity.com]

- 12. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insight into polyproline II helical bundle stability in an antifreeze protein denatured state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. peptide.com [peptide.com]

- 16. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Navigating the Structural Landscape: A Technical Guide to Fmoc-Pro-Pro-Pro-OH in Peptide Therapeutics Development

Abstract

In the intricate world of peptide-based drug development, the precise control over a molecule's three-dimensional structure is paramount to its function and therapeutic efficacy. Proline-rich sequences, and specifically the triproline motif, offer a unique toolset for peptide chemists and drug developers. This technical guide delves into the core utility of Fmoc-Pro-Pro-Pro-OH, a pre-formed tripeptide building block, in the solid-phase peptide synthesis (SPPS) of advanced therapeutics. We will explore the fundamental principles behind the use of this reagent, from its impact on peptide conformation and stability to its practical application in the synthesis of complex peptide architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of polyproline sequences to overcome common challenges in peptide therapeutic design, such as proteolytic instability and the need for specific spatial arrangements of functional domains.

The Strategic Imperative for Proline-Rich Motifs in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and a lack of defined secondary structure in solution. Proline, with its unique cyclic side chain that restricts the phi (φ) dihedral angle of the peptide backbone, serves as a powerful tool to address these challenges. The incorporation of multiple consecutive proline residues, forming a polyproline helix, imparts significant structural rigidity and enhanced resistance to proteolysis.

The Polyproline II (PPII) Helix: A Scaffold for Molecular Recognition

When sequential proline residues adopt backbone dihedral angles of roughly -75° and +150°, they form a left-handed polyproline II (PPII) helix.[1] This extended, rigid conformation is not dependent on internal hydrogen bonding, making it a stable secondary structure element in aqueous environments.[1] The PPII helix is a key recognition motif in numerous biological processes, including signal transduction, protein-protein interactions, and the assembly of protein complexes.[2][3][4] Notably, SH3 domains, which are prevalent in signaling proteins, specifically bind to PPII helices.[1] By incorporating the Pro-Pro-Pro motif, peptide therapeutics can be designed to mimic these natural recognition sites, enabling targeted interactions with specific proteins.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide drugs is their rapid clearance in vivo due to degradation by proteases. Proline-rich sequences are inherently more resistant to cleavage by many common proteases.[5][6] The rigid conformation of the polyproline helix sterically hinders the approach of proteolytic enzymes to the peptide backbone. This intrinsic stability can significantly extend the half-life of a peptide therapeutic, improving its pharmacokinetic profile and reducing the required dosing frequency.

Fmoc-Pro-Pro-Pro-OH: A Streamlined Approach to Polyproline Incorporation

While the benefits of polyproline sequences are clear, their stepwise synthesis using single Fmoc-Pro-OH monomers can be challenging. The coupling of an amino acid to a proline residue is often sluggish due to the sterically hindered nature of the secondary amine. This can lead to incomplete reactions and the accumulation of deletion sequences, complicating the purification of the final peptide.

Fmoc-Pro-Pro-Pro-OH, a pre-synthesized and protected tripeptide, offers a more efficient and reliable solution. By incorporating three proline residues in a single coupling step, the number of challenging coupling reactions is significantly reduced, leading to higher overall yields and purity of the target peptide.

Advantages in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Pro-Pro-Pro-OH in an Fmoc-based SPPS workflow provides several key advantages:

-

Improved Coupling Efficiency: Bypasses two difficult Pro-Pro coupling steps, minimizing the risk of deletion mutations.

-

Higher Purity of Crude Product: Reduces the formation of closely related impurities that are difficult to separate during purification.

-

Time and Reagent Savings: Condenses three synthesis cycles into one, accelerating the overall synthesis process and reducing solvent and reagent consumption.

Figure 1. Comparison of SPPS workflows.

Experimental Protocols and Methodologies

The successful incorporation of Fmoc-Pro-Pro-Pro-OH into a growing peptide chain relies on optimized coupling and deprotection protocols. The following sections provide detailed, field-proven methodologies.

Materials and Reagents

-

Fmoc-Pro-Pro-Pro-OH (High Purity >98%)

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)[7]

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[7]

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water, HPLC grade

Protocol: Coupling of Fmoc-Pro-Pro-Pro-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the Fmoc protecting group.[8]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Activation of Fmoc-Pro-Pro-Pro-OH: In a separate vial, dissolve Fmoc-Pro-Pro-Pro-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated Fmoc-Pro-Pro-Pro-OH solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended due to the bulky nature of the tripeptide.

-

Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[9]

-